molecular formula C14H30O2 B077657 Dodecanal dimethyl acetal CAS No. 14620-52-1

Dodecanal dimethyl acetal

Cat. No.: B077657
CAS No.: 14620-52-1
M. Wt: 230.39 g/mol
InChI Key: AJUWUYJULVYGRA-UHFFFAOYSA-N
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Description

Dodecanal dimethyl acetal, also known as 1,1-dimethoxydodecane, is an organic compound belonging to the class of acetals. Acetals are characterized by the structure R2C(OR’)2, where R’ is not hydrogen. This compound is a derivative of dodecanal (lauraldehyde) and is commonly used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecanal dimethyl acetal can be synthesized through the acetalization of dodecanal with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

Dodecanal+2MethanolDodecanal Dimethyl Acetal+Water\text{Dodecanal} + 2 \text{Methanol} \rightarrow \text{this compound} + \text{Water} Dodecanal+2Methanol→Dodecanal Dimethyl Acetal+Water

Common acid catalysts used include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. The reaction is often carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar acetalization processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving high yields and purity. The removal of water during the reaction is crucial to drive the equilibrium towards the formation of the acetal .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid catalyst to revert to dodecanal and methanol.

    Oxidation: It can be oxidized to form dodecanoic acid under strong oxidative conditions.

    Substitution: The acetal group can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dodecanal dimethyl acetal has several applications in scientific research:

Mechanism of Action

The mechanism of action of dodecanal dimethyl acetal primarily involves its role as a protecting group. In the presence of an acid catalyst, it forms a stable acetal, protecting the aldehyde group from unwanted reactions. This stability is due to the formation of a cyclic intermediate during the acetalization process, which prevents the aldehyde from reacting with other reagents .

Comparison with Similar Compounds

  • Methanal dimethyl acetal (formaldehyde dimethyl acetal)
  • Ethanol dimethyl acetal (acetaldehyde dimethyl acetal)
  • Propanal dimethyl acetal (propionaldehyde dimethyl acetal)

Comparison: Dodecanal dimethyl acetal is unique due to its longer carbon chain, which imparts different physical properties such as higher boiling point and hydrophobicity compared to shorter-chain acetals. This makes it more suitable for applications requiring non-polar solvents or hydrophobic environments .

Biological Activity

Dodecanal dimethyl acetal, also known as 1,1-dimethoxydodecane, is an organic compound classified as an acetal. This compound has garnered interest due to its applications in the flavor and fragrance industries, and its biological activity has been evaluated in various studies. This article provides a detailed examination of the biological activity of this compound, focusing on its toxicity, safety assessments, and relevant case studies.

  • Molecular Formula : C14H30O2
  • Molecular Weight : Approximately 230.39 g/mol
  • IUPAC Name : 1,1-dimethoxydodecane

This compound is characterized by its mild, fresh, and green taste, making it relevant in flavoring and fragrance applications. The acetal structure consists of two methoxy groups attached to a dodecane backbone, which influences its sensory properties and potential biological interactions .

Genotoxicity

This compound has been evaluated for genotoxic potential through various assays. The results indicate that it is not genotoxic . Specifically, studies using the BlueScreen assay showed no genotoxic effects with or without metabolic activation. Similar assessments for related compounds (e.g., octanal dimethyl acetal) support these findings, as they also demonstrated no mutagenic activity in bacterial reverse mutation assays .

Developmental and Reproductive Toxicity

The compound has not shown significant concerns regarding developmental or reproductive toxicity. Like repeated dose toxicity, there is no established NOAEL; however, exposure levels remain below TTC thresholds .

Skin Sensitization and Respiratory Toxicity

This compound is reported to have no safety concerns regarding skin sensitization at current usage levels. Additionally, evaluations for local respiratory toxicity indicate that there are no adverse effects expected under normal exposure conditions .

Environmental Safety

The environmental assessment indicates that this compound does not meet the criteria for persistent, bioaccumulative, and toxic (PBT) substances according to the International Fragrance Association (IFRA) standards. Its risk quotients based on usage volumes in Europe and North America are below 1, indicating a low environmental risk .

Flavoring Applications

This compound is utilized in various flavor formulations due to its sensory properties. It blends well with other flavor compounds such as cyclamen aldehyde and α-ionone, enhancing the overall profile of food products .

Fragrance Applications

In the fragrance industry, this compound is valued for its fresh scent characteristics. It is often incorporated into formulations designed to impart a green note, appealing to consumers seeking natural fragrances .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
DodecanalC12H24OParent aldehyde; lacks methoxy groups
Lauryl Aldehyde Dimethyl AcetalC12H26O2Similar structure but different chain length
OctanalC8H16OShorter carbon chain; used in food flavoring

This compound's unique structure provides distinct sensory characteristics compared to these related compounds, making it particularly useful in both culinary and cosmetic applications.

Properties

IUPAC Name

1,1-dimethoxydodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-4-5-6-7-8-9-10-11-12-13-14(15-2)16-3/h14H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUWUYJULVYGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065797
Record name Dodecane, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Fatty, citrus-like aroma
Record name Dodecanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in organic solvents, Soluble (in ethanol)
Record name Dodecanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.847-0.853
Record name Dodecanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

14620-52-1
Record name 1,1-Dimethoxydodecane
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Record name Dodecanal dimethyl acetal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecane, 1,1-dimethoxy-
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Record name Dodecane, 1,1-dimethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethoxydodecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.130
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Record name DODECANAL DIMETHYL ACETAL
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Record name Dodecanal dimethyl acetal
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URL http://www.hmdb.ca/metabolites/HMDB0032246
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Dodecanal Dimethyl Acetal be efficiently deprotected to yield the corresponding aldehyde?

A1: Yes, research indicates that this compound can be effectively deprotected to Dodecanal. A study demonstrated the successful hydrolysis of this compound in a solution of acetonitrile and water using catalytic amounts of π-acceptors. [] Among the tested π-acceptors, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) proved particularly effective. [] This deprotection strategy was further applied to the hydrolysis of tetrahydropyranyl ethers, yielding quantitative conversions to the corresponding alcohols. []

Q2: Are there any notable differences in reactivity between this compound and Dodecyl silyl ethers under these deprotection conditions?

A2: Interestingly, the study observed some differences in reactivity between this compound and Dodecyl silyl ethers during the deprotection process. [] While DDQ effectively cleaved this compound, Dodecyl triethylsilyl ether showed reactivity primarily in the presence of 7,7,8,8-tetracyanoquinodimethane (TCNQ) and Chloranil, particularly when exposed to room light. [] This difference suggests potential variations in reaction mechanisms and substrate specificity depending on the π-acceptor employed.

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